Trifluorosilane: A Comprehensive Technical Guide
Trifluorosilane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluorosilane (SiHF₃) is a colorless, gaseous inorganic compound with significant applications in the semiconductor industry and as a reagent in organic synthesis. This technical guide provides an in-depth overview of the chemical formula, molecular structure, physicochemical properties, and synthesis of trifluorosilane. Detailed experimental protocols for its characterization and a summary of its reactivity are presented. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize or encounter this versatile silicon compound.
Chemical Formula and Structure
Trifluorosilane, also known as silyl fluoride, has the chemical formula SiHF₃ .[1][2][3] The molecule consists of a central silicon atom covalently bonded to one hydrogen atom and three fluorine atoms.
The molecular structure of trifluorosilane is a distorted tetrahedron, consistent with VSEPR theory.[4][5] The silicon atom is at the center, with the hydrogen and three fluorine atoms occupying the vertices. This arrangement results in a molecule with C₃ᵥ point group symmetry.[4] The high electronegativity of the fluorine atoms relative to both silicon and hydrogen leads to a significant molecular dipole moment, making trifluorosilane a polar molecule.[5]
Molecular Geometry
The bonding in trifluorosilane involves sp³ hybridization of the central silicon atom.[4] The geometry is characterized by the Si-H and Si-F bond lengths and the F-Si-F and H-Si-F bond angles. Due to the greater repulsion between the fluorine atoms, the F-Si-F bond angle is slightly compressed from the ideal tetrahedral angle of 109.5°.[4]
A diagram of the molecular structure of trifluorosilane is presented below.
Caption: Molecular structure of trifluorosilane with bond lengths.
Physicochemical Properties
Trifluorosilane is a colorless gas at standard temperature and pressure.[2] A summary of its key physical and chemical properties is provided in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Weight | 86.09 g/mol | [1][2] |
| Melting Point | -131 °C | [2][4] |
| Boiling Point | -97.5 °C | [2][4] |
| Density (gas) | 1.86 g/cm³ | [2] |
| Dipole Moment | 1.26 D | [2][4] |
Structural Parameters
| Parameter | Value | Reference |
| Si-H Bond Length | 1.55 Å | [2][4] |
| Si-F Bond Length | 1.555 Å | [2][4] |
| F-Si-F Bond Angle | 110° | [2][4] |
Spectroscopic Data
| Spectroscopic Technique | Characteristic Data | Reference |
| Infrared (IR) Spectroscopy | Si-H stretch: 2204 cm⁻¹Si-F asymmetric stretch: 908 cm⁻¹, 865 cm⁻¹Si-F symmetric stretch: 832 cm⁻¹H-Si-F deformation: 642 cm⁻¹F-Si-F deformation: 385 cm⁻¹ | [4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR (vs. TMS): δ 4.2 ppm¹⁹F NMR (vs. CFCl₃): δ -145 ppm²⁹Si NMR (vs. TMS): δ -45 ppm | [4] |
| Mass Spectrometry | Molecular ion peak (m/z): 86Major fragments (m/z): 85 ([M-H]⁺), 67 ([M-F]⁺) | [4] |
Synthesis
Trifluorosilane can be synthesized through various methods, with one common approach being the reaction of a trichlorosilane with a fluorinating agent.
Synthesis Workflow
A general workflow for the synthesis of trifluorosilane via halogen exchange is depicted below.
Caption: General workflow for the synthesis of trifluorosilane.
Experimental Protocol: Synthesis via Halogen Exchange
This protocol describes a general method for the synthesis of trifluorosilane by reacting trichlorosilane with antimony(III) fluoride.
Materials:
-
Trichlorosilane (HSiCl₃)
-
Antimony(III) fluoride (SbF₃)
-
Anhydrous reaction vessel (e.g., a three-necked round-bottom flask)
-
Condenser
-
Collection trap (cooled with liquid nitrogen)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Assemble the reaction apparatus under an inert atmosphere to exclude moisture. The apparatus should consist of a reaction flask equipped with a dropping funnel and a condenser connected to a cold trap.
-
Charge the reaction flask with antimony(III) fluoride.
-
Slowly add trichlorosilane to the reaction flask from the dropping funnel. The reaction is exothermic and may require cooling to control the rate.
-
Gently heat the reaction mixture to drive the reaction to completion and distill the volatile products.
-
Collect the crude trifluorosilane in the cold trap cooled with liquid nitrogen.
-
Purify the collected product by low-temperature fractional distillation to separate it from byproducts and unreacted starting materials.
Reactivity and Reaction Mechanisms
Trifluorosilane exhibits moderate reactivity and participates in several types of chemical reactions.
Thermal Decomposition
Trifluorosilane is moderately stable at room temperature but decomposes at elevated temperatures. The primary decomposition pathway involves the formation of silicon tetrafluoride and hydrogen gas.
2 SiHF₃ → SiF₄ + SiH₂F₂ → ... → 2 SiF₄ + H₂
The decomposition follows second-order kinetics with a significant activation energy.
Hydrolysis
Trifluorosilane reacts readily with water to produce silicon dioxide and hydrogen fluoride. This reaction is rapid and highlights the need to handle the compound in a moisture-free environment.
SiHF₃ + 2 H₂O → SiO₂ + 3 HF + H₂
A simplified diagram illustrating the hydrolysis reaction is shown below.
Caption: Reactants and products in the hydrolysis of trifluorosilane.
Experimental Protocols for Characterization
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of trifluorosilane.
Methodology:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Introduce gaseous trifluorosilane into a gas cell with infrared-transparent windows (e.g., KBr or CsI).
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). The resolution should be set to at least 1 cm⁻¹ to resolve the rotational-vibrational fine structure of the gas-phase spectrum.
-
Analysis: Identify the absorption bands corresponding to the Si-H and Si-F stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the nuclear environment of the ¹H, ¹⁹F, and ²⁹Si atoms in trifluorosilane.
Methodology:
-
Instrument: High-field NMR spectrometer.
-
Sample Preparation: Condense a small amount of trifluorosilane gas into an NMR tube containing a deuterated solvent (e.g., CDCl₃ or C₆D₆) at low temperature.
-
Data Acquisition: Acquire ¹H, ¹⁹F, and ²⁹Si NMR spectra. For ²⁹Si, a larger number of scans may be necessary due to its low natural abundance and gyromagnetic ratio.
-
Analysis: Determine the chemical shifts and coupling constants. The ¹H spectrum will appear as a quartet due to coupling with the three equivalent fluorine atoms, and the ¹⁹F spectrum will be a doublet due to coupling with the hydrogen atom.
Conclusion
Trifluorosilane is a fundamental silicon compound with a well-defined structure and a range of interesting chemical properties. Its utility in industrial processes and as a synthetic reagent underscores the importance of a thorough understanding of its characteristics. This technical guide has provided a detailed overview of the chemical formula, structure, properties, synthesis, and reactivity of trifluorosilane, along with protocols for its characterization, to serve as a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. The kinetics of the reactions of silicon compounds. Part VIII. The gas-phase thermal decomposition of trifluoro-1,1,2,2-tetrafluoroethylsilane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. DSpace [kb.osu.edu]
